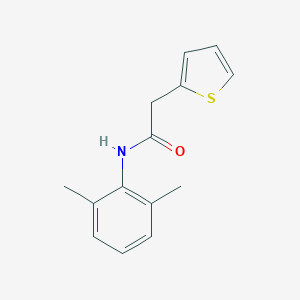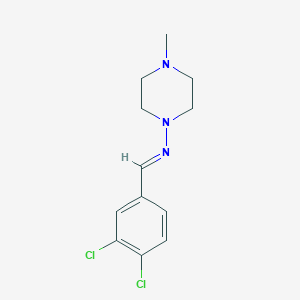![molecular formula C27H26N2O2S B430406 3-(2-METHOXYPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B430406.png)
3-(2-METHOXYPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-4-oxo-2-(2-propynylsulfanyl)-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane) is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
準備方法
The synthesis of 3-(2-Methoxyphenyl)-4-oxo-2-(2-propynylsulfanyl)-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane) involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro(benzo[h]quinazoline-5,1’-cycloheptan)-4(6H)-one with appropriate alkylating agents . The reaction typically requires the presence of a base, such as potassium hydroxide, to facilitate the formation of the spiro linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-(2-Methoxyphenyl)-4-oxo-2-(2-propynylsulfanyl)-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
科学的研究の応用
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: It has potential as a drug candidate due to its unique structure and biological activity.
Materials Science: The spiro structure imparts unique physical properties, making it suitable for use in advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: Its ability to interact with biological molecules makes it a valuable tool for studying biochemical pathways and mechanisms.
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)-4-oxo-2-(2-propynylsulfanyl)-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic processes .
類似化合物との比較
Compared to other spiro compounds, 3-(2-Methoxyphenyl)-4-oxo-2-(2-propynylsulfanyl)-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane) stands out due to its unique combination of functional groups and spiro linkage. Similar compounds include:
3-Benzylspiro(benzo[h]quinazoline-5,1’-cycloheptan)-4(6H)-one: This compound shares the spiro structure but differs in its substituents, leading to different chemical and biological properties.
3-(2-Methoxyphenyl)-2-(pentylsulfanyl)-3H-spiro(benzo[h]quinazoline-5,1’-cyclohexan)-4(6H)-one: Another similar compound with variations in the sulfanyl group, affecting its reactivity and applications.
特性
分子式 |
C27H26N2O2S |
|---|---|
分子量 |
442.6g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-2-prop-2-ynylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H26N2O2S/c1-3-17-32-26-28-24-20-12-6-5-11-19(20)18-27(15-9-4-10-16-27)23(24)25(30)29(26)21-13-7-8-14-22(21)31-2/h1,5-8,11-14H,4,9-10,15-18H2,2H3 |
InChIキー |
GYIIWBFUWQUOAX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC#C |
正規SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({[(4,6-Dimethylpyrimidin-2-yl)amino]iminomethyl}amino)phenol](/img/structure/B430328.png)
![1-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430329.png)

![10-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B430333.png)

![1-(2,4-Dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B430339.png)
![1-(2-chlorophenyl)-5-(2,4-dimethoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430340.png)
![1-(5-chloro-2-methoxyphenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430342.png)
![5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazol-7-yl methyl ether](/img/structure/B430343.png)
![4,5-Dihydro[1,3]thiazolo[4,5-e][2,1,3]benzoxadiazol-7-amine 3-oxide](/img/structure/B430344.png)
![7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B430348.png)
